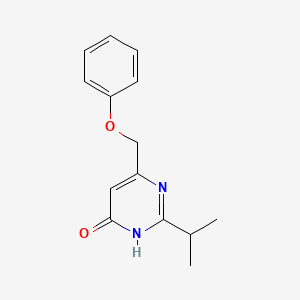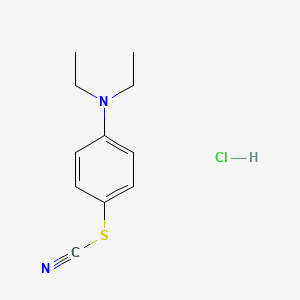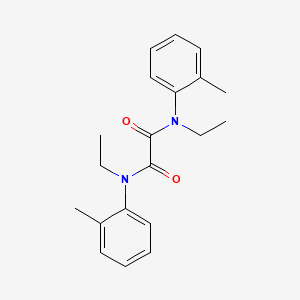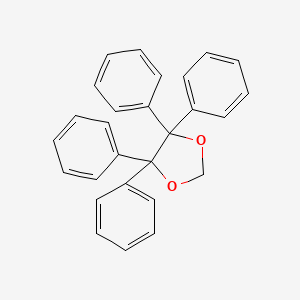
1,5-Bis(2-chloroethyl)biuret
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(2-cloroetil)biuret es un compuesto químico con la fórmula molecular C6H11Cl2N3O2. Es un derivado del biuret, donde dos grupos cloroetil están unidos a los átomos de nitrógeno.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
1,5-Bis(2-cloroetil)biuret se puede sintetizar mediante la reacción del biuret con clorhidrato de 2-cloroetilamina. La reacción típicamente involucra los siguientes pasos:
- Disolver el biuret en un solvente adecuado, como agua o etanol.
- Agregar clorhidrato de 2-cloroetilamina a la solución.
- Calentar la mezcla a una temperatura específica, generalmente alrededor de 60-80°C, y mantenerla durante varias horas.
- Enfriar la mezcla de reacción y aislar el producto por filtración o cristalización.
Métodos de Producción Industrial
En un entorno industrial, la producción de 1,5-Bis(2-cloroetil)biuret puede involucrar reactores de flujo continuo para garantizar una calidad y un rendimiento consistentes. Las condiciones de reacción se optimizan para maximizar la eficiencia del proceso, incluyendo un control preciso de la temperatura, la presión y las concentraciones de reactivos.
Análisis De Reacciones Químicas
Tipos de Reacciones
1,5-Bis(2-cloroetil)biuret experimenta varias reacciones químicas, que incluyen:
Reacciones de Sustitución: Los grupos cloroetil pueden ser sustituidos por otros nucleófilos, como aminas o tioles.
Hidrólisis: El compuesto puede hidrolizarse en presencia de agua o ácidos acuosos, lo que lleva a la formación de biuret y 2-cloroetanol.
Oxidación y Reducción: Aunque menos comunes, el compuesto puede sufrir oxidación o reducción bajo condiciones específicas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen aminas, tioles y otros nucleófilos. Las reacciones se llevan a cabo típicamente en solventes polares como agua o etanol.
Hidrólisis: Se utilizan condiciones ácidas o básicas para facilitar la hidrólisis. Los ácidos comunes incluyen ácido clorhídrico y ácido sulfúrico.
Oxidación y Reducción: Se pueden utilizar agentes oxidantes o reductores específicos, como peróxido de hidrógeno o borohidruro de sodio.
Principales Productos Formados
Reacciones de Sustitución: Los productos incluyen derivados de biuret sustituidos.
Hidrólisis: Los principales productos son biuret y 2-cloroetanol.
Oxidación y Reducción: Los productos dependen de los reactivos y las condiciones específicas utilizadas.
Aplicaciones Científicas De Investigación
1,5-Bis(2-cloroetil)biuret tiene varias aplicaciones de investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica y como intermedio en la preparación de otros compuestos.
Biología: Se estudia por sus posibles efectos sobre los sistemas biológicos, incluyendo sus interacciones con proteínas y enzimas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de agentes anticancerígenos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 1,5-Bis(2-cloroetil)biuret involucra su interacción con moléculas biológicas, como proteínas y ácidos nucleicos. Los grupos cloroetil pueden formar enlaces covalentes con sitios nucleofílicos en estas moléculas, lo que lleva a modificaciones que afectan su función. Este mecanismo es particularmente relevante en el contexto de su posible uso como agente anticancerígeno, donde puede interferir con la replicación y reparación del ADN.
Comparación Con Compuestos Similares
Compuestos Similares
1,3-Bis(2-cloroetil)urea: Otro derivado cloroetil de la urea, conocido por su uso en quimioterapia.
1,5-Bis(2-cloroetil)carbamoylguanidina: Un compuesto relacionado con propiedades químicas similares.
Unicidad
1,5-Bis(2-cloroetil)biuret es único debido a su estructura específica, que permite interacciones distintas con moléculas biológicas. Sus dos grupos cloroetil proporcionan múltiples sitios para la unión covalente, mejorando su potencial eficacia en diversas aplicaciones.
Propiedades
Número CAS |
16813-30-2 |
|---|---|
Fórmula molecular |
C6H11Cl2N3O2 |
Peso molecular |
228.07 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2-chloroethylcarbamoyl)urea |
InChI |
InChI=1S/C6H11Cl2N3O2/c7-1-3-9-5(12)11-6(13)10-4-2-8/h1-4H2,(H3,9,10,11,12,13) |
Clave InChI |
YEAPZDVWWPEUCZ-UHFFFAOYSA-N |
SMILES canónico |
C(CCl)NC(=O)NC(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butyramide, N-[2,2,2-trichloro-1-(2,4-dimethylphenylamino)ethyl]-](/img/structure/B11953039.png)



![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)
![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline](/img/structure/B11953073.png)



![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)


